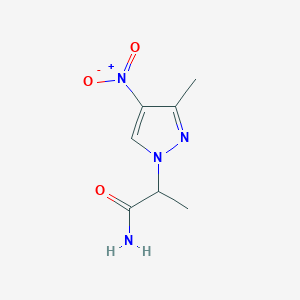
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved by nitration of 3-methylpyrazole using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Amidation Reaction: The 3-methyl-4-nitro-1H-pyrazole is then reacted with a suitable amide-forming reagent, such as propanoyl chloride, in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The pyrazole ring can be oxidized under harsh conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their enzyme inhibition and receptor binding properties.
Industrial Applications: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Lacks the propanamide group but shares the pyrazole core structure.
2-(3-Methyl-1H-pyrazol-1-yl)propanamide: Similar structure but without the nitro group.
4-Nitro-1H-pyrazole: Lacks the methyl and propanamide groups.
Uniqueness: 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the combination of the nitro group, which imparts specific electronic properties, and the propanamide group, which enhances its potential for forming hydrogen bonds and interacting with biological targets.
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-4-6(11(13)14)3-10(9-4)5(2)7(8)12/h3,5H,1-2H3,(H2,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICWNCJYYKVNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358760.png)
![N-cycloheptyl-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358771.png)
![N-(3,4-dimethylphenyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358777.png)
![N-cyclooctyl-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358785.png)
![N-(4-fluoro-2-methylphenyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358789.png)
![N-(2,6-dimethylphenyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4358792.png)

![N'-[1-({4-[(ANILINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]-N-PHENYLTHIOUREA](/img/structure/B4358809.png)
![N-PHENETHYL-N'-{1-[(4-{[(PHENETHYLAMINO)CARBOTHIOYL]AMINO}-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}THIOUREA](/img/structure/B4358813.png)
![N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4358818.png)
![N-(4-fluorophenyl)-N'-[1-(methoxymethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4358821.png)
![N-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-N'-PHENETHYLTHIOUREA](/img/structure/B4358828.png)
![methyl 2-[4-(difluoromethoxy)-3-methoxyphenyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4358832.png)
![N-(1-{[4-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOL-1-YL]METHYL}-1H-PYRAZOL-4-YL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4358835.png)
